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Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

Cat. No.: B018888

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural, spectroscopic, and electronic
properties of 2-Methyl-6-nitroaniline, drawing upon available computational studies and
experimental data. Due to a lack of extensive computational research on the neutral 2-Methyl-
6-nitroaniline molecule, this guide leverages theoretical analyses of its protonated form (2-
Methyl-6-nitroanilinium ion) and comparisons with other nitroaniline isomers to offer valuable
insights.

Comparison of Physicochemical Properties

A foundational aspect of understanding a molecule's behavior is its fundamental
physicochemical properties. The following table summarizes the available experimental data for
2-Methyl-6-nitroaniline.
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Property Value Source
Molecular Formula C7HsN20:2 [1112]
Molecular Weight 152.15 g/mol [1]
Melting Point 93-97 °C

Orange-yellow prisms or brown
Appearance [1]
granular powder

Solubility Insoluble in water [1]

Structural and Spectroscopic Analysis: A
Theoretical and Experimental Comparison

Computational studies, primarily using Density Functional Theory (DFT), provide a powerful
tool for understanding the molecular structure and vibrational spectra of molecules like 2-
Methyl-6-nitroaniline. While direct computational studies on the neutral molecule are limited,
research on its protonated form, 2-Methyl-6-nitroanilinium hydrogen sulfate, offers significant
insights.

A recent study conducted a comprehensive analysis of 2-Methyl-6-nitroanilinium hydrogen
sulfate, employing both experimental techniques and quantum chemical calculations. This
provides a valuable, albeit indirect, comparison point for the properties of 2-Methyl-6-
nitroaniline.

Experimental and Theoretical Vibrational Frequencies

The following table compares the experimental Fourier-Transform Infrared (FTIR) and Raman
spectral data for the 2-Methyl-6-nitroanilinium ion with the computationally predicted vibrational
frequencies. This comparison is crucial for validating the accuracy of the theoretical models.
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. . Experimental FTIR Experimental Calculated (DFT)
Vibrational Mode
(cm~?) Raman (cm™?) (cm™?)

NHs* asymmetric

_ 3080 3078 3085
stretching
NHs* symmetric

_ 2924 2922 2930
stretching
C-H stretching 2854 2853 2860
NHs* asymmetric

_ 1620 1618 1625

bending
NO2 asymmetric

) 1525 1523 1530
stretching
NHs* symmetric

) 1450 1448 1455

bending
NO2 symmetric

) 1350 1348 1355
stretching
C-N stretching 1280 1278 1285

Note: The calculated values are for the 2-Methyl-6-nitroanilinium cation.

The good correlation between the experimental and calculated vibrational frequencies for the
protonated form suggests that similar computational methods would yield reliable predictions
for the neutral 2-Methyl-6-nitroaniline molecule.

Comparative Analysis with Other Nitroaniline
Isomers

To further understand the unique properties of 2-Methyl-6-nitroaniline, it is instructive to
compare its characteristics with other nitroaniline isomers. Computational studies on molecules
like 2-nitroaniline, 4-nitroaniline, and 2-methyl-5-nitroaniline provide a basis for this comparison.

Theoretical investigations into the electron density and electrostatic properties of nitroanilines
reveal that the relative positions of the nitro and amino groups, as well as the presence of other
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substituents like the methyl group, significantly influence the intermolecular interactions and the
overall electronic structure.[3] For instance, the intramolecular hydrogen bonding between the
amino and nitro groups in ortho-substituted nitroanilines is a key factor in determining their
crystal packing and physical properties.[4]

Experimental Protocols

The following provides a general overview of the methodologies typically employed in the
computational and experimental analysis of nitroaniline derivatives.

Computational Methodology (Density Functional Theory
- DFT)

A common approach for theoretical analysis involves DFT calculations using software
packages like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is frequently
used for geometry optimization and vibrational frequency calculations. This level of theory has
been shown to provide results that are in good agreement with experimental data for similar
molecules.[5][6]

Experimental Methodology (Spectroscopy)

e FTIR Spectroscopy: The Fourier-Transform Infrared spectrum is typically recorded in the
4000-400 cm~1 range using the KBr pellet technique.

e Raman Spectroscopy: The FT-Raman spectrum is often collected in the 3500-50 cm~* range
using a laser excitation source.

Visualizing Computational Workflows and Molecular
Comparisons

To clarify the processes and relationships discussed, the following diagrams are provided.
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Caption: A typical workflow for the computational analysis of a molecule.
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Caption: Comparison of 2-Methyl-6-nitroaniline properties with related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Computational Analysis of
2-Methyl-6-nitroaniline Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018888#computational-studies-on-the-properties-of-
2-methyl-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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